molecular formula C7H10N4O2 B12856630 2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-yl)acetic acid

2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-yl)acetic acid

Cat. No.: B12856630
M. Wt: 182.18 g/mol
InChI Key: PCQDELQGWRPWDA-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-yl)acetic acid is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-yl)acetic acid typically involves the cycloaddition of appropriate precursors. One common method is the cycloaddition of pyridine N-imine with alkynes, followed by subsequent functionalization steps . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-yl)acetic acid is unique due to its specific fusion of a tetrazole ring with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridin-6-yl)acetic acid

InChI

InChI=1S/C7H10N4O2/c12-7(13)3-5-1-2-6-8-9-10-11(6)4-5/h5H,1-4H2,(H,12,13)

InChI Key

PCQDELQGWRPWDA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=NN2CC1CC(=O)O

Origin of Product

United States

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